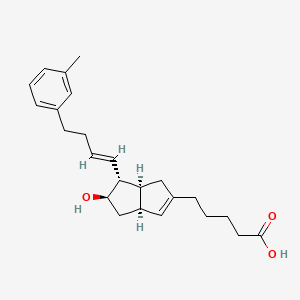

15-deoxy-TIC

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C24H32O3 |

|---|---|

Peso molecular |

368.5 g/mol |

Nombre IUPAC |

5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E)-4-(3-methylphenyl)but-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid |

InChI |

InChI=1S/C24H32O3/c1-17-7-6-10-18(13-17)8-2-4-11-21-22-15-19(9-3-5-12-24(26)27)14-20(22)16-23(21)25/h4,6-7,10-11,13-14,20-23,25H,2-3,5,8-9,12,15-16H2,1H3,(H,26,27)/b11-4+/t20-,21+,22-,23+/m0/s1 |

Clave InChI |

UZEWMXSWYKBMJG-ROHPBGETSA-N |

SMILES isomérico |

CC1=CC(=CC=C1)CC/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2CC(=C3)CCCCC(=O)O)O |

SMILES canónico |

CC1=CC(=CC=C1)CCC=CC2C(CC3C2CC(=C3)CCCCC(=O)O)O |

Sinónimos |

15-deoxy-16-m-tolyl-17,18,19,20-tetranorisocarbacyclin 15-deoxy-TIC |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Modifications

Synthetic Approaches for 15-deoxy-Δ12,14-prostaglandin J2 and Analogs

15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a crucial member of the cyclopentenone prostaglandin (B15479496) family and a key precursor or analog in synthetic studies. caltech.edu Its synthesis has been approached through various innovative methods that ensure high purity and the correct stereochemical configuration.

Chemoenzymatic strategies capitalize on the high selectivity of enzymes to resolve chiral intermediates, providing access to enantiomerically pure starting materials. A notable enantioselective synthesis of 15d-PGJ2 begins with the preparation of enantiopure 3-oxodicyclopentadiene. caltech.edunih.gov This is achieved through a lipase-mediated kinetic resolution, a process where an enzyme selectively acylates one enantiomer of an alcohol precursor, allowing for the separation of the two enantiomers. caltech.edunih.gov This enzymatic step is critical for establishing the initial stereocenter, which guides the stereochemistry of subsequent transformations. caltech.edu

Biomimetic syntheses, which mimic the natural biosynthetic pathways of prostaglandins (B1171923), have also been explored. nih.gov In nature, prostaglandins like PGD2 are formed from fatty acids via the action of cyclooxygenase (COX) enzymes. caltech.edu PGD2 can then dehydrate non-enzymatically to form the J-series prostaglandins. caltech.edu Mechanism-based chemical transformations that mimic these dehydration and isomerization steps have been used to generate a series of new Nrf2 activators from the 15d-PGJ2 scaffold. nih.gov

Achieving the correct stereochemistry is paramount in prostaglandin synthesis. Several strategies have been developed to control the three-dimensional structure of 15d-PGJ2 and its analogs.

One effective approach involves a three-component coupling followed by a retro-Diels-Alder reaction. caltech.edunih.gov This method uses an enantiopure starting material from chemoenzymatic resolution to set the C8 stereochemistry of the prostaglandin core with high enantioselectivity. caltech.edu Another key stereocontrolled reaction is stereoretentive olefin metathesis, which is used to form a key double bond without scrambling the stereochemistry of the existing chiral centers. caltech.eduacs.org

Other advanced strategies include:

Asymmetric Rh-catalyzed cycloisomerization: This key reaction constructs the core cyclopentanone (B42830) system from an ene-ynone precursor, effectively setting the crucial stereocenters. scribd.com

[2+2]-Cycloaddition: An asymmetric total synthesis of 15d-PGJ2 methyl ester was developed using the [2+2]-cycloadduct of 5-trimethylsilylcyclopentadiene and dichloroketene (B1203229) as a starting point. rsc.org

These methods, summarized in the table below, provide robust pathways to enantiopure 15d-PGJ2.

| Strategy | Key Reaction | Purpose | Reference(s) |

| Chemoenzymatic | Lipase-mediated kinetic resolution | Prepare enantiopure starting material | caltech.edu, nih.gov |

| Stereoselective | Retro-Diels-Alder reaction | Establish C8 stereochemistry | caltech.edu, nih.gov |

| Stereoselective | Stereoretentive olefin metathesis | Form C=C bond with high geometric purity | caltech.edu, acs.org |

| Stereoselective | Asymmetric Rh-catalyzed cycloisomerization | Construct cyclopentanone core with stereocontrol | scribd.com |

Chemoenzymatic and Biomimetic Syntheses

Synthetic Strategies for 15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin and Related Isocarbacyclins

The synthesis of 15-deoxy-TIC, a stable isocarbacyclin (B1236256) analog, requires a flexible and efficient approach to allow for the creation of various derivatives. nih.govacs.org Convergent syntheses are particularly well-suited for this purpose.

A convergent synthesis involves preparing key fragments of the target molecule independently and then assembling them in the final stages. This approach is highly efficient and allows for late-stage diversification of the molecular structure. nih.gov A successful convergent synthesis of 15-deoxy-TIC has been reported that was completed in 20 steps, with the longest linear sequence being 13 steps. acs.org

The core strategy involves the creation of two main building blocks: a bicyclic core containing the α-side chain and a separate ω-side chain. These fragments are then joined using powerful coupling reactions. nih.govacs.orgnih.gov This modularity is a significant advantage, enabling the synthesis of related analogs like 3-oxa-15-deoxy-TIC by modifying the coupling partners. acs.orgnih.gov

Several key reactions are instrumental in the convergent synthesis of 15-deoxy-TIC and its analogs. nih.gov

Regioselective Deprotonation: A significant challenge in isocarbacyclin synthesis is the introduction of the endocyclic C6-C9α double bond. nih.govacs.orgunivie.ac.at An innovative solution involves the regioselective deprotonation of a bicyclic ketone. By using a sterically demanding protecting group (e.g., trityl) on a nearby hydroxyl group, access to the C7 proton is blocked, forcing the base to remove the proton at the C9α position. acs.org The resulting enolate is then trapped as an enol triflate, cleanly forming the desired double bond. nih.govacs.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis and are used effectively in this context. mdpi.com Specifically, an sp2-sp3 Pd-catalyzed cross-coupling (Kumada-Tamao type) is used to connect the α-side chain to the bicyclic core. acs.orgunivie.ac.at This reaction involves coupling the enol triflate (an sp2 carbon) with a primary alkyl Grignard reagent (an sp3 carbon) to form the crucial C5-C6 bond. nih.govacs.org

Olefination Reactions: Olefination reactions are used to construct carbon-carbon double bonds and are essential for installing the ω-side chain. numberanalytics.commdpi.com The Julia-Kocieński olefination is a powerful method used to introduce the C13-C14 (E)-double bond of the ω-side chain with high stereoselectivity. nih.govacs.org This reaction involves coupling an aldehyde with a sulfone building block. univie.ac.at

| Reaction Type | Specific Method | Purpose in 15-deoxy-TIC Synthesis | Reference(s) |

| Deprotonation | Substrate-controlled regioselective deprotonation | Generation of the C6-C9α endocyclic double bond | nih.gov, acs.org |

| Cross-Coupling | Pd-catalyzed Kumada-Tamao coupling | Formation of the C5-C6 bond (α-side chain attachment) | nih.gov, acs.org |

| Olefination | Julia-Kocieński olefination | Introduction of the C13-C14 (E)-double bond (ω-side chain) | nih.gov, acs.org |

The structure of the ω-side chain is critical for the biological activity of isocarbacyclin analogs. univie.ac.at Therefore, flexible and stereoselective methods for its construction are highly sought after. nih.gov

The Julia-Kocieński olefination is a reliable method for installing ω-side chains, particularly for 15-deoxy analogs that lack a hydroxyl group at the C15 position. univie.ac.at The required sulfone for this reaction is prepared in a few steps from a commercially available aldehyde, such as m-tolyl aldehyde. acs.org

For analogs that do contain a C15 hydroxyl group, other methods are often employed to avoid potential elimination side reactions. univie.ac.at Alternative strategies for ω-side chain installation include:

Horner-Wadsworth-Emmons (HWE) Olefination: This is a widely used reaction to form an (E)-double bond, typically followed by a diastereoselective reduction to install the C15 hydroxyl group. univie.ac.atresearchgate.net

Cross Metathesis (CM): This strategy involves coupling a fully functionalized ω-side chain olefin with the bicyclic core at a late stage, offering high (E)-selectivity for the C13-C14 double bond. univie.ac.at

Seebach's Alkylation Chemistry: This method has been explored as an alternative for creating the bond between the bicyclic core and the ω-side chain, achieving modest to excellent diastereoselectivity. nih.gov

These varied techniques provide a powerful toolkit for chemists to synthesize a wide array of isocarbacyclin analogs for further study. univie.ac.at

Molecular Targets and Ligand Receptor Interactions

of 15-deoxy-Δ12,14-prostaglandin J2

15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a naturally occurring cyclopentenone prostaglandin (B15479496), a metabolite of prostaglandin D2 (PGD2), that has garnered significant attention for its diverse biological activities. medchemexpress.com Its primary mode of action was initially attributed to its role as an endogenous ligand for PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and glucose metabolism. spandidos-publications.comspandidos-publications.com

Characterization of Ligand Binding and Receptor Activation

15d-PGJ2 is recognized as a high-affinity natural ligand for PPARγ. pnas.orgnih.gov It binds directly to the ligand-binding domain of PPARγ, inducing a conformational change that facilitates the recruitment of coactivator proteins and subsequent activation of target gene transcription. nih.govresearchgate.net The activation of PPARγ by 15d-PGJ2 promotes the differentiation of fibroblasts into adipocytes, with an effective concentration (EC50) of 7 μM observed in C3H10T1/2 fibroblasts. medchemexpress.comrndsystems.com This process is a hallmark of PPARγ activation and underscores the compound's role in regulating lipid metabolism and adipogenesis. researchgate.netdovepress.com

Interestingly, the interaction of 15d-PGJ2 with PPARδ has also been characterized. It has been shown to activate PPARδ's transcriptional activity through the formation of a covalent adduct between its endocyclic enone at C9 and a cysteine residue (Cys249) within the receptor's ligand-binding domain. medchemexpress.com

| Compound | Target Receptor | Effect | EC50 | Cell Line |

|---|---|---|---|---|

| 15-deoxy-Δ12,14-prostaglandin J2 | PPARγ | Adipocyte Differentiation | 7 μM | C3H10T1/2 fibroblasts |

| 15-deoxy-Δ12,14-prostaglandin J2 | PPARγ | Receptor Activation | 2 µM | - |

PPARγ-Dependent Molecular Signaling Cascades

The activation of PPARγ by 15d-PGJ2 initiates a cascade of molecular events that influence various cellular processes, most notably inflammation and cell differentiation. As a PPARγ agonist, 15d-PGJ2 can induce terminal differentiation and inhibit the growth of certain cancer cells by arresting DNA synthesis. nih.gov Its anti-inflammatory effects are, at least in part, mediated through PPARγ. ahajournals.org By activating PPARγ, 15d-PGJ2 can antagonize the signaling pathways of key inflammatory transcription factors such as NF-κB, activator protein-1 (AP-1), and signal transducer and activator of transcription (STAT). ahajournals.org This transrepression mechanism involves the PPARγ/RXR heterodimer interfering with the activity of these pro-inflammatory pathways.

Furthermore, 15d-PGJ2's influence on bone metabolism is also linked to PPARγ-dependent pathways. It promotes the differentiation of bone marrow mesenchymal stem cells into adipocytes while inhibiting their differentiation into osteoblasts, a process that can contribute to bone loss. nih.govdovepress.com

Identification of PPARγ-Independent Mechanisms and Targets

Despite its well-established role as a PPARγ agonist, a growing body of evidence indicates that 15d-PGJ2 exerts many of its effects through mechanisms independent of PPARγ. ahajournals.orgaai.org These actions are often attributed to the highly reactive α,β-unsaturated ketone in its cyclopentenone ring, which can form covalent adducts with nucleophilic residues, such as cysteine, in target proteins. pnas.orgaai.org

One of the most significant PPARγ-independent actions of 15d-PGJ2 is the direct inhibition of the NF-κB signaling pathway. nih.gov This inhibition can occur at multiple levels, including the prevention of IκB kinase (IKK) activity and the direct alkylation of critical cysteine residues on the p65 subunit of NF-κB, thereby preventing its DNA binding. pnas.orgahajournals.org This direct interaction provides a potent anti-inflammatory mechanism that is distinct from PPARγ-mediated transrepression.

Furthermore, research has shown that 15d-PGJ2 can induce apoptosis in cancer cells through PPARγ-independent pathways, such as the inactivation of the pro-survival kinase AKT and the upregulation of death receptor 5 (DR5). nih.govresearchgate.net The induction of DR5 expression occurs via an increase in mRNA stability, a mechanism not mimicked by synthetic PPARγ agonists. researchgate.net

Other identified PPARγ-independent targets and pathways include the modulation of glucocorticoid receptor (GR) function and the activation of the retinoic acid receptor-related orphan receptor-α (RORα). ahajournals.orgaai.org 15d-PGJ2 has been shown to decrease glucocorticoid binding to GR, suggesting a potential for cross-talk between these signaling pathways. aai.org The induction of RORα by 15d-PGJ2 provides another layer of regulation in inflammatory responses, particularly in vascular endothelial cells. ahajournals.org

Prostacyclin (IP) Receptor Interactions of 15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin

15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin (15-deoxy-TIC) is a synthetic analog of isocarbacyclin (B1236256). epo.org Its pharmacological profile is primarily defined by its interaction with prostacyclin (IP) receptors.

Binding Affinity and Selectivity Profiles for IP Receptor Subtypes

Pharmacological evidence has suggested the existence of at least two IP receptor subtypes, designated IP1 and IP2. nih.gov 15-deoxy-TIC has been identified as a selective ligand for the putative IP2 receptor, which is thought to be present in the central nervous system. epo.orgguidetopharmacology.org This selectivity distinguishes it from other prostacyclin analogs that may interact with both IP1 and other prostanoid receptors. While molecular biological evidence for a distinct IP2 receptor subtype is still developing, the unique pharmacological properties of 15-deoxy-TIC support this classification. guidetopharmacology.orgguidetopharmacology.org

Pharmacological Characterization of Receptor Modulatory Effects

Based on a comprehensive review of available scientific literature, there is no information to suggest that the compound "15-deoxy-TIC" engages in covalent modifications and adduct formation with cellular macromolecules such as tubulin, IκB Kinase, or NF-κB subunits via Michael addition mechanisms.

The specified molecular interactions—reactivity with cysteine residues in these particular proteins and the Michael addition mechanism—are characteristic of a different class of prostaglandins (B1171923), most notably **15-deoxy-Δ¹,² ¹⁴-prostaglandin J₂ (15d-PGJ₂) **. nih.govnih.govnih.govnih.govnih.govcsic.esnih.govresearchgate.net This compound possesses an α,β-unsaturated carbonyl group within its cyclopentenone ring, which acts as a Michael acceptor, enabling it to form covalent bonds with nucleophilic thiol groups on cysteine residues of various proteins. nih.govnih.gov

In contrast, 15-deoxy-TIC is an isocarbacyclin analog, a chemically distinct structure that lacks the electrophilic cyclopentenone ring required for these specific covalent interactions. chemspider.comresearchgate.netnih.gov

Therefore, content for the requested sections and subsections focusing solely on 15-deoxy-TIC cannot be generated as it would not be scientifically accurate based on the available data.

Cellular and Molecular Mechanisms of Biological Activity

Modulation of Signal Transduction Pathways

15-deoxy-TIC is recognized for its capacity to modulate several critical intracellular signaling cascades that govern cellular responses to external stimuli. jcpjournal.org Its actions are often independent of its role as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), highlighting the pleiotropic nature of this compound. nih.gove-century.us

Nuclear Factor-κB (NF-κB) Signaling Pathway Inhibition

A primary mechanism of action for 15-deoxy-TIC involves the potent inhibition of the Nuclear Factor-κB (NF-κB) signaling pathway, a cornerstone in the regulation of inflammatory responses. nih.govnih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. nih.gov Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. nih.govphysiology.org This process liberates NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes. nih.govphysiology.org

15-deoxy-TIC intervenes in this pathway at multiple junctures. nih.govnih.gov Research has shown that it can inhibit the activity of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. nih.govjci.orgresearchgate.net By stabilizing IκBα, 15-deoxy-TIC effectively prevents the release and nuclear translocation of the NF-κB p65 subunit. jci.orgresearchgate.netnih.gov

Furthermore, evidence suggests that 15-deoxy-TIC can directly interfere with the DNA binding activity of NF-κB within the nucleus, even in scenarios where nuclear translocation is not completely blocked. nih.gov This direct inhibition is thought to occur through the covalent modification of critical cysteine residues within the DNA-binding domains of NF-κB subunits. nih.govnih.gov This multi-faceted inhibition of the NF-κB pathway underscores a significant aspect of the biological activity of 15-deoxy-TIC.

Table 1: Effects of 15-deoxy-TIC on the NF-κB Signaling Pathway

| Target | Effect of 15-deoxy-TIC | Consequence |

|---|---|---|

| IκB Kinase (IKK) | Inhibition of activity nih.govresearchgate.netnih.gov | Prevents phosphorylation of IκBα |

| IκBα Degradation | Inhibition nih.govjci.org | Sequesters NF-κB in the cytoplasm |

| p65 Nuclear Translocation | Inhibition jci.orgresearchgate.netnih.gov | Prevents NF-κB from reaching its target genes |

| NF-κB DNA Binding | Direct inhibition nih.gov | Blocks transcriptional activation |

Mitogen-Activated Protein Kinase (MAPK) Pathway Regulation (JNK, Akt, p38, p44/p42)

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling networks that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. assaygenie.com 15-deoxy-TIC has been shown to modulate several branches of the MAPK pathway, including the c-Jun N-terminal kinase (JNK), Akt (also known as Protein Kinase B), p38, and p44/p42 (also known as Erk1/2) pathways. plos.orgnih.govmedsci.org

Research indicates that 15-deoxy-TIC can induce a sustained activation of JNK, a key event in the induction of apoptosis in certain cell types. aacrjournals.orgnih.govnih.gov This activation of JNK can be linked to the generation of reactive oxygen species (ROS). aacrjournals.orgnih.gov In contrast, the compound has been observed to inhibit the activation of Akt, a critical kinase for cell survival. medsci.orgaacrjournals.orgcapes.gov.br The downregulation of Akt activity by 15-deoxy-TIC is a significant factor in its pro-apoptotic effects. aacrjournals.org

The influence of 15-deoxy-TIC on the p38 and p44/p42 MAPK pathways appears to be more cell-type specific. In some contexts, 15-deoxy-TIC has been shown to inhibit the phosphorylation of p38 and JNK. nih.gov In human Vδ2 T cells, 15-deoxy-TIC was found to suppress functional responses by inhibiting the activation of Erk (p44/p42). plos.org

Table 2: Regulation of MAPK Pathways by 15-deoxy-TIC

| Pathway | Effect of 15-deoxy-TIC | Observed Cellular Outcome |

|---|---|---|

| JNK | Sustained activation aacrjournals.orgnih.govnih.gov | Induction of apoptosis |

| Akt | Inhibition of phosphorylation/activation medsci.orgaacrjournals.orgcapes.gov.br | Promotion of apoptosis |

| p38 | Inhibition of phosphorylation nih.gov | Anti-inflammatory effects |

| p44/p42 (Erk) | Inhibition of activation plos.org | Suppression of T-cell function |

STAT3 Signaling Pathway Modulation

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, survival, and differentiation. jcpjournal.orgresearchgate.net Aberrant STAT3 activation is frequently observed in various cancers. 15-deoxy-TIC has been identified as a potent inhibitor of the STAT3 signaling pathway. jcpjournal.orgresearchgate.netnih.gov

The compound has been shown to inhibit both the constitutive and inducible phosphorylation of STAT3 at the tyrosine 705 residue, a critical step for its activation, dimerization, and nuclear translocation. jcpjournal.orgnih.gov This inhibition of STAT3 phosphorylation has been observed in response to various stimuli, including Interleukin-6 (IL-6) and Interleukin-10 (IL-10). jcpjournal.orgnih.govnih.govnih.gov The mechanism of inhibition appears to be independent of PPARγ activation and may involve direct interaction with STAT3. jcpjournal.orgnih.gov Molecular docking studies have suggested a potential binding site for 15-deoxy-TIC on the STAT3 protein. jcpjournal.org

Table 3: Modulation of the STAT3 Signaling Pathway by 15-deoxy-TIC

| Stimulus | Cell Type | Effect of 15-deoxy-TIC | Reference |

|---|---|---|---|

| IL-6 | Lymphocytes, Endothelial Cells, Prostate Cancer Cells | Inhibition of STAT3 phosphorylation | jcpjournal.orgnih.govnih.gov |

| IL-10 | Monocytes, Macrophages | Inhibition of STAT3 activation | nih.gov |

| Constitutive | Breast Cancer Cells | Inhibition of STAT3 phosphorylation | jcpjournal.org |

Interleukin-2 (B1167480) (IL-2) Signaling Pathway Interference

Interleukin-2 (IL-2) is a cytokine crucial for the proliferation and function of T cells and natural killer (NK) cells. encyclopedia.pub The IL-2 signaling cascade is initiated by the binding of IL-2 to its receptor, which leads to the activation of the JAK/STAT pathway, particularly the phosphorylation of STAT5. bio-rad.com

Studies have demonstrated that 15-deoxy-TIC can interfere with the IL-2 signaling pathway. In human Vδ2 T cells, 15-deoxy-TIC was found to suppress IL-2-induced phosphorylation of STAT5. plos.org This inhibition of a key downstream effector of the IL-2 receptor contributes to the immunosuppressive effects of the compound on these cells.

ErbB Receptor Signaling Blockade

The ErbB family of receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR), plays a critical role in regulating cell growth, survival, and differentiation. Dysregulation of ErbB signaling is a hallmark of many cancers. While direct and extensive research on the blockade of ErbB receptor signaling by 15-deoxy-TIC is less documented in the provided context, its known inhibitory effects on downstream pathways like MAPK and STAT3, which are major signaling arms of the ErbB receptors, suggest an indirect modulatory role.

Regulation of Cellular Processes

The modulation of the aforementioned signaling pathways by 15-deoxy-TIC translates into the regulation of fundamental cellular processes, including apoptosis, cell cycle progression, and angiogenesis.

Research has consistently shown that 15-deoxy-TIC is a potent inducer of apoptosis in a variety of cancer cell lines. e-century.usmedsci.orgcsic.es This pro-apoptotic effect is often mediated through the activation of the JNK pathway and the inhibition of the Akt survival pathway. medsci.orgaacrjournals.org Furthermore, 15-deoxy-TIC has been observed to induce cell cycle arrest, contributing to its anti-proliferative properties. e-century.uscsic.es The compound's anti-inflammatory actions, primarily through the inhibition of the NF-κB pathway, can also indirectly impact processes like angiogenesis, which is often driven by inflammatory mediators.

Induction of Apoptosis and Programmed Cell Death Pathways

15-deoxy-TIC is a potent inducer of apoptosis in various cancer cell types. csic.esnih.govnih.govmedsci.orge-century.usnih.govnih.govresearchgate.netresearchgate.netnih.govnih.gov Its pro-apoptotic and anti-proliferative properties have been observed in colorectal, lung, breast, hepatocellular, renal, prostate, and bladder cancer cell lines. medsci.org The mechanisms underlying this programmed cell death are multifaceted, involving both caspase-dependent and caspase-independent pathways, as well as the significant involvement of mitochondrial dysfunction and the generation of reactive oxygen species (ROS).

Caspase-Dependent Apoptosis Mechanisms

15-deoxy-TIC has been shown to induce apoptosis through caspase-dependent mechanisms in several cancer cell lines. medsci.orgnih.gov This is evidenced by the activation of caspase-3 and the subsequent cleavage of its substrate, poly(ADP-ribose) polymerase (PARP). medsci.orgnih.gov In human renal cell carcinoma-derived cell lines (786-O, Caki-2, and ACHN), 15-deoxy-TIC treatment led to elevated caspase-3 activity and chromatin condensation, hallmarks of apoptosis. medsci.org The use of a pan-caspase inhibitor, Z-VAD-FMK, significantly restored cell viability in these cells, confirming the involvement of caspases in the apoptotic process. medsci.org

Further research in human oral squamous cell carcinoma (SCC) cell lines demonstrated that 15-deoxy-TIC initiates early cytochrome c release from the mitochondria, which is followed by the activation of caspases. nih.gov The apoptotic effect could be blocked by co-treatment with caspase inhibitors like Z-VAD-FMK or Z-DEVD-FMK, further solidifying the role of the caspase cascade in 15-deoxy-TIC-induced apoptosis in these cells. nih.gov Similarly, in Ha-ras transformed human breast epithelial cells, 15-deoxy-TIC-induced apoptosis was characterized by the cleavage of caspase-3 and PARP, and this effect was attenuated by a pan-caspase inhibitor. nih.gov

| Cell Line | Key Findings | Reference |

| 786-O, Caki-2, ACHN (Renal Cell Carcinoma) | Induced chromatin condensation and elevated caspase-3 activity. Cell viability restored by pan-caspase inhibitor Z-VAD-FMK. | medsci.org |

| Human Oral Squamous Cell Carcinoma (SCC) | Initiated early cytochrome c release followed by late caspase activation. Apoptosis blocked by caspase inhibitors Z-VAD-FMK or Z-DEVD-FMK. | nih.gov |

| MCF10A-ras (Ha-ras transformed Human Breast Epithelial) | Induced cleavage of caspase-3 and PARP. Apoptosis attenuated by a pan-caspase inhibitor. | nih.gov |

Caspase-Independent Apoptosis Mechanisms

In addition to caspase-dependent pathways, 15-deoxy-TIC can also trigger cell death through caspase-independent mechanisms. nih.gove-century.usnih.gov This is particularly evident in studies where caspase inhibitors fail to prevent cell death induced by 15-deoxy-TIC. nih.govnih.gov In A172 human glioma cells, while 15-deoxy-TIC did induce caspase activation at later stages, caspase inhibitors did not prevent cell death. nih.gov This suggests that other cell death pathways are at play. The study also noted that the levels of the anti-apoptotic protein XIAP and the release of apoptosis-inducing factor (AIF) into the cytosol were not altered by the treatment. nih.gov

In breast cancer cells, overexpression of the anti-apoptotic protein Bcl-2 and the use of the pan-caspase inhibitor zVADfmk, while preventing caspase activation, did not affect the mitochondrial dysfunction and loss of cell viability caused by 15-deoxy-TIC. nih.gov This indicates that the cell death induced by 15-deoxy-TIC can proceed even when the classical caspase cascade is blocked. nih.gov These findings highlight a more complex mechanism of action where mitochondrial dysfunction and ROS production appear to be critical upstream events that can lead to cell death irrespective of caspase activation. nih.gove-century.us

| Cell Line | Key Findings | Reference |

| A172 (Human Glioma) | Cell death was not prevented by caspase inhibitors, despite late-stage caspase activation. No alteration in XIAP levels or AIF release. | nih.gov |

| Breast Cancer Cells | Bcl-2 overexpression and zVADfmk did not prevent mitochondrial dysfunction and loss of cell viability. | nih.gov |

| Non-small-cell Lung Carcinoma | Cell death is associated with ROS production and disruption of mitochondrial membrane potential. | e-century.us |

Mitochondrial Dysfunction and Reactive Oxygen Species (ROS) Generation

A central mechanism in the apoptotic activity of 15-deoxy-TIC is the induction of mitochondrial dysfunction and the subsequent generation of reactive oxygen species (ROS). nih.gove-century.usnih.govarvojournals.orgmdpi.com Treatment with 15-deoxy-TIC leads to a rapid and severe impairment of mitochondrial function, characterized by a drop in the mitochondrial membrane potential (ΔΨm) and a decrease in oxygen consumption. nih.govnih.gov This mitochondrial depolarization is a key event that can trigger both caspase-dependent and -independent cell death pathways. nih.govmdpi.com

The generation of ROS is a critical component of 15-deoxy-TIC-induced cell death. nih.govnih.gov In breast cancer cells, the addition of radical scavengers blocked the loss of cell viability induced by 15-deoxy-TIC, underscoring the essential role of ROS in this process. nih.gov Similarly, in A172 human glioma cells, 15-deoxy-TIC-induced ROS production and subsequent cell death were prevented by the antioxidant N-acetylcysteine. nih.gov In some contexts, 15-deoxy-TIC has been shown to prevent oxidative damage by modestly decreasing ROS generation and significantly restoring mitochondrial membrane potential in cells under oxidative stress. arvojournals.orgnih.govnih.gov However, in the context of cancer cell apoptosis, it appears to promote ROS generation. nih.gove-century.usnih.gov

| Cell Type/Condition | Effect of 15-deoxy-TIC | Key Findings | Reference |

| Breast Cancer Cells | Pro-apoptotic | Induces a rapid drop in mitochondrial membrane potential, generation of ROS, and decreased oxygen consumption. Radical scavengers block cell death. | nih.gov |

| A172 Human Glioma Cells | Pro-apoptotic | Causes ROS generation and depolarization of mitochondrial membrane potential. Antioxidant N-acetylcysteine prevents cell death. | nih.gov |

| Human Retinal Pigment Epithelial Cells (under oxidative stress) | Protective | Prevents oxidative damage by modestly decreasing ROS generation and restoring mitochondrial membrane potential. | arvojournals.orgnih.govnih.gov |

| Renal Proximal Epithelial Cells | Pro-apoptotic | Induces disruption of mitochondrial membrane potential and cytochrome c release. | nih.gov |

Cell Cycle Modulation and Arrest (e.g., G2/M Phase)

15-deoxy-TIC has been shown to inhibit cancer cell growth by inducing cell cycle arrest, particularly at the G2/M phase. csic.esnih.govnih.govconicet.gov.arnih.govmedsci.orgmdpi.comoncotarget.com This arrest prevents cells from entering mitosis, thereby halting proliferation. In human endometrial cancer cell lines (HHUA, Ishikawa, and HEC-59), treatment with 15-deoxy-TIC resulted in cell cycle arrest at the G2/M phase. nih.gov

Similarly, in MCF-7 breast cancer cells, 15-deoxy-TIC treatment led to an accumulation of cells in the G2/M phase of the cell cycle. csic.esnih.govconicet.gov.arnih.gov This G2/M arrest is associated with the downregulation of key regulatory proteins, including cyclin B1 and survivin. nih.gov The decrease in cyclin B1 expression and the inhibition of aurora-B kinase activity are key events that contribute to the G2/M block. nih.gov

| Cell Line | Effect on Cell Cycle | Associated Molecular Changes | Reference |

| HHUA, Ishikawa, HEC-59 (Endometrial Cancer) | Arrest at G2/M phase | - | nih.gov |

| MCF-7 (Breast Cancer) | Accumulation in G2/M phase | Down-regulation of cyclin B1 and survivin expression; inhibition of aurora-B kinase activity. | csic.esnih.govconicet.gov.arnih.gov |

| T-47D (Breast Cancer) | Inhibition of G2-M phase progression | Decreased expression of cyclin B1. | nih.gov |

Cytoskeletal Dynamics Perturbation (e.g., Microtubule Disruption)

A significant aspect of the anti-cancer activity of 15-deoxy-TIC involves the disruption of the microtubule cytoskeleton. csic.esnih.govconicet.gov.arnih.govmdpi.comscispace.comnih.govfrontiersin.orgunimib.it Microtubules are essential for various cellular functions, including cell division and the maintenance of cell shape. csic.es By disrupting microtubule dynamics, 15-deoxy-TIC can induce mitotic arrest and subsequent cell death.

In MCF-7 breast cancer cells, 15-deoxy-TIC treatment caused a marked disruption and depolymerization of the microtubule network. csic.esconicet.gov.arnih.gov This leads to mitotic abnormalities such as the failure to form a stable metaphase plate and an inability to progress through anaphase and complete cytokinesis. csic.esnih.gov Mechanistically, 15-deoxy-TIC has been shown to directly bind to tubulin, the main component of microtubules. csic.esconicet.gov.arnih.govnih.gov It forms a covalent adduct with cysteine residues in both α- and β-tubulin, which inhibits tubulin polymerization. csic.esconicet.gov.arnih.gov This direct interaction with tubulin is a key factor in its ability to destabilize microtubules and induce mitotic arrest. csic.esnih.gov

| Cell Line | Effect on Cytoskeleton | Molecular Interaction | Reference |

| MCF-7 (Breast Cancer) | Marked disruption and depolymerization of the microtubule network; induction of mitotic abnormalities. | Binds covalently to cysteine residues in α- and β-tubulin, inhibiting tubulin polymerization. | csic.esconicet.gov.arnih.gov |

| Mesangial Cells | Early reorganization of vimentin (B1176767) and tubulin. | Binds to actin, tubulin, vimentin, and tropomyosin. | nih.gov |

Anti-Inflammatory and Immunomodulatory Actions

15-deoxy-TIC exhibits potent anti-inflammatory and immunomodulatory properties. nih.govfrontiersin.orgfrontiersin.org It has been shown to inhibit the expression of various pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, IL-6, and IL-8, as well as the enzyme inducible nitric oxide synthase (iNOS). nih.govfrontiersin.orgfrontiersin.org

The anti-inflammatory effects of 15-deoxy-TIC are mediated, in part, through the inhibition of the NF-κB signaling pathway. nih.govfrontiersin.orgnih.govnih.gov NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes. 15-deoxy-TIC can inhibit NF-κB activation through multiple mechanisms, including the direct covalent modification of critical cysteine residues in IκB kinase (IKK) and the DNA-binding domains of NF-κB subunits. nih.govnih.gov In myometrial cells, 15-deoxy-TIC was shown to inhibit IL-1β-induced activation of NF-κB (as measured by p-p65 levels) and AP-1 (as measured by p-c-Jun levels). frontiersin.org

Furthermore, 15-deoxy-TIC has been shown to promote the resolution of inflammation. frontiersin.org In a mouse model of colitis, administration of 15-deoxy-TIC promoted the resolution of intestinal inflammation through its immunomodulatory and anti-inflammatory effects. frontiersin.org This pro-resolving activity involves inhibiting the recruitment of leukocytes and promoting their elimination from inflamed sites. frontiersin.org

| Cell Type/Model | Effect | Mechanism | Reference |

| RAW 264.7 cells, CD-1 mouse peritoneal macrophages | Inhibition of pro-inflammatory responses | Inhibition of iNOS and IL-1 transcription. | nih.gov |

| Myometrial cells, Vaginal epithelial cells, Amnion epithelial cells | Inhibition of pro-inflammatory mediators (IL-6, IL-8, TNF-α) | Inhibition of NF-κB and AP-1 activation. | frontiersin.org |

| Mouse model of colitis | Promotes resolution of intestinal inflammation | Immunomodulatory and anti-inflammatory effects, including inhibition of leukocyte recruitment. | frontiersin.org |

| Mouse model of lethal influenza infection | Reduces lung inflammation and mortality | Decreased expression of pro-inflammatory cytokines and chemokines. |

Regulation of Pro-inflammatory Cytokine Production

15-deoxy-TIC has demonstrated a robust capacity to regulate the production of a wide array of pro-inflammatory cytokines. This regulation is a cornerstone of its anti-inflammatory effects.

Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α): Research has consistently shown that 15-deoxy-TIC inhibits the production of IL-1β and TNF-α. researchgate.netnih.gov In models of temporomandibular joint (TMJ) arthritis, 15-deoxy-TIC reduced the levels of these key pro-inflammatory cytokines in the joint tissues. researchgate.net Furthermore, in human myocytes, 15-deoxy-TIC was found to inhibit the IL-1β-induced expression of TNF-α. nih.gov

Interleukins 5, 8, 13, and 17: The influence of 15-deoxy-TIC extends to other interleukins involved in various inflammatory pathways. It has been shown to inhibit the expression of IL-8 in human myocytes stimulated with IL-1β. nih.gov While direct evidence for its effect on IL-5, IL-13, and IL-17 is less specific, its broad anti-inflammatory profile suggests a potential modulatory role. For instance, IL-17, a cytokine that stimulates the production of other inflammatory mediators like TNF-α and IL-1β, is implicated in various inflammatory conditions. turkishimmunology.org

Other Cytokines: The regulatory effects of 15-deoxy-TIC also encompass other cytokines. Studies have reported its ability to inhibit the production of IL-6. nih.gove-century.usfrontiersin.org In a model of colitis, 15-deoxy-TIC treatment led to a significant reduction in the proportion of macrophages expressing IL-6. frontiersin.org Additionally, it has been shown to suppress the secretion of IL-12. e-century.us

Suppression of Inflammatory Enzyme Expression and Activity

A critical aspect of the anti-inflammatory action of 15-deoxy-TIC involves the suppression of key enzymes that catalyze the production of inflammatory mediators.

Inducible Nitric Oxide Synthase (iNOS): 15-deoxy-TIC effectively inhibits the expression of iNOS. frontiersin.orgnih.gov This enzyme is responsible for the production of nitric oxide (NO), a potent inflammatory mediator. The inhibition of iNOS by 15-deoxy-TIC occurs at the transcriptional level, preventing the synthesis of the enzyme. nih.gov

Cyclooxygenase-2 (COX-2): Similar to its effect on iNOS, 15-deoxy-TIC suppresses the expression and activity of COX-2. nih.gove-century.usfrontiersin.org COX-2 is a crucial enzyme in the synthesis of prostaglandins (B1171923), which are key players in inflammation and pain. The inhibition of COX-2 by 15-deoxy-TIC has been observed in various cell types, including human myocytes and vaginal epithelial cells. nih.gov

The following table summarizes the effects of 15-deoxy-TIC on inflammatory enzymes:

| Enzyme | Effect of 15-deoxy-TIC | Reference |

| iNOS | Inhibition of expression | frontiersin.orgnih.gov |

| COX-2 | Inhibition of expression and activity | nih.gove-century.usfrontiersin.org |

Inhibition of Leukocyte Migration and Plasma Extravasation

The recruitment of leukocytes to sites of inflammation is a hallmark of the inflammatory response. 15-deoxy-TIC has been shown to interfere with this process.

Leukocyte Migration: Studies have demonstrated that 15-deoxy-TIC can inhibit leukocyte migration. researchgate.net This effect is crucial in dampening the inflammatory cascade, as the influx of leukocytes perpetuates the inflammatory state. The process of leukocyte extravasation involves several steps, including rolling, adhesion, and transmigration, all of which can be potential targets for therapeutic intervention. qiagen.com

Plasma Extravasation: In conjunction with inhibiting leukocyte migration, 15-deoxy-TIC also reduces plasma extravasation, the leakage of fluid from blood vessels into the surrounding tissue, which contributes to edema. researchgate.net

Effects on Specific Immune Cell Subsets

The immunomodulatory effects of 15-deoxy-TIC are not uniform across all immune cells, with distinct actions observed in different cell types.

T lymphocytes: 15-deoxy-TIC can modulate T cell functions. Keratinocytes, for example, can inhibit T cell proliferation and cytokine production, highlighting the complex interplay between different cell types in the skin's immune response. mdpi.com

Macrophages: Macrophages are key players in both the initiation and resolution of inflammation. 15-deoxy-TIC has been shown to influence macrophage polarization, reducing the number of pro-inflammatory M1 macrophages while increasing the proportion of anti-inflammatory M2 macrophages in a model of colitis. frontiersin.org It also inhibits the activation of macrophages and their production of pro-inflammatory molecules. nih.gov

Keratinocytes: Keratinocytes, the primary cells of the epidermis, are actively involved in skin inflammation. Tick saliva, for instance, can modulate keratinocyte responses to facilitate feeding. researchgate.net 15-deoxy-TIC can influence keratinocyte function, although the specific effects can be complex and context-dependent. For example, in vaginal epithelial cells, which share some characteristics with keratinocytes, 15d-PGJ2 led to increased cell death. nih.gov

Anti-Proliferative and Anti-Cancer Mechanisms

In addition to its anti-inflammatory properties, 15-deoxy-TIC exhibits significant anti-proliferative and anti-cancer activities through various molecular mechanisms.

Pathways Involved in Anti-Neoplastic Effects

The anti-cancer effects of 15-deoxy-TIC are mediated by its ability to interfere with multiple signaling pathways that are crucial for tumor growth and survival.

Apoptosis Induction: A primary mechanism of its anti-tumor activity is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govresearchmap.jp This is often achieved through the activation of caspase-3, a key executioner caspase in the apoptotic cascade. researchmap.jpnih.gov

Regulation of Cell Cycle and Proliferation: 15-deoxy-TIC can arrest the cell cycle, thereby inhibiting the proliferation of cancer cells. It has been shown to inhibit the expression of cyclin D1, a protein that promotes cell cycle progression. nih.gov

Modulation of Key Signaling Pathways: The anti-neoplastic effects of 15-deoxy-TIC involve the modulation of several critical signaling pathways. These include:

p53 Pathway: It can lead to the overexpression of genes in the p53 pathway, a critical tumor suppressor pathway. nih.gov

Bcl-2 Family: It can inhibit the expression of the anti-apoptotic protein Bcl-2. nih.gov

PPARγ-dependent and -independent mechanisms: While 15-deoxy-TIC is a known ligand for PPARγ, its anti-cancer effects can be mediated through both PPARγ-dependent and independent pathways. nih.govresearchmap.jpnih.gov For instance, the enhancement of docetaxel's anti-tumor activity by 15-deoxy-TIC involves both mechanisms. nih.gov

The following table summarizes the key molecular targets and pathways involved in the anti-neoplastic effects of 15-deoxy-TIC:

| Target/Pathway | Effect of 15-deoxy-TIC | Reference |

| Caspase-3 | Activation | researchmap.jpnih.gov |

| Cyclin D1 | Inhibition of expression | nih.gov |

| p53 Pathway | Overexpression of pathway genes | nih.gov |

| Bcl-2 | Inhibition of expression | nih.gov |

| PPARγ | Both dependent and independent actions | nih.govresearchmap.jpnih.gov |

Potential Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. mdpi.com 15-deoxy-TIC has been reported to possess anti-angiogenic properties. e-century.us

Inhibition of Angiogenic Factors: It can inhibit the production of key angiogenic factors such as vascular endothelial growth factor (VEGF). e-century.us

Suppression of Pro-angiogenic Enzymes: The inhibition of enzymes like COX-2 and iNOS by 15-deoxy-TIC also contributes to its anti-angiogenic effects, as these enzymes can promote angiogenesis. e-century.us

Other Biological Activities (e.g., Antipyretic Action)

While scientific literature does not currently provide evidence for an antipyretic (fever-reducing) action of 15-deoxy-TIC, several other significant biological activities have been well-documented. The primary activities reported are centered on its potent neuroprotective effects, which are mediated by its high-affinity binding to a specific receptor in the central nervous system.

Neuroprotective and Anti-Apoptotic Effects 15-deoxy-TIC has been identified as a biologically remarkable compound due to its potent anti-apoptotic activity in neuronal cells. rsc.org It has been shown to prevent the apoptotic death of hippocampal neurons in various in-vitro models, including those induced by high oxygen atmosphere, xanthine (B1682287)/xanthine oxidase, or serum deprivation. nagoya-cu.ac.jpcapes.gov.br The neuroprotective efficacy of 15-deoxy-TIC correlates with its binding affinity for its target receptor. capes.gov.br Specifically, its ability to prevent neuronal cell death under high oxygen conditions was observed with an IC50 value of 30 nM. capes.gov.br This neuroprotective action suggests its potential as a therapeutic agent for neurodegenerative conditions. nagoya-cu.ac.jprwth-aachen.de

Receptor Binding and Selectivity The biological effects of 15-deoxy-TIC are primarily attributed to its function as a selective ligand for a novel, CNS-specific prostacyclin receptor known as the IP2 receptor. rsc.orgcapes.gov.brrwth-aachen.de The removal of the chiral center at the C(15) position of its precursor, 15R-TIC, results in 15-deoxy-TIC having a ten-fold higher affinity and selectivity for the IP2 receptor. rsc.orgcapes.gov.br This high-affinity binding is directly linked to its potent anti-apoptotic activity. rsc.org In contrast to other prostacyclin derivatives that bind to the peripheral IP1 receptor, 15-deoxy-TIC shows very weak affinity for the IP1 receptor and, consequently, does not inhibit platelet aggregation. nagoya-cu.ac.jpcapes.gov.br This selectivity for the CNS-based IP2 receptor underscores its specific neuro-active profile.

| Biological Activity | Model/System | Key Findings | Receptor(s) Involved | Source |

|---|---|---|---|---|

| Anti-apoptotic (Neuronal) | Hippocampal neurons | Prevents neuronal cell death induced by high oxygen, xanthine/xanthine oxidase, or serum deprivation. IC50 = 30 nM for neuroprotection. | IP2 | rsc.orgnagoya-cu.ac.jpcapes.gov.br |

| Neuroprotection | In-vitro and in-vivo models | Identified as a neuroprotective agent that can pass the blood-brain barrier. | IP2 | rwth-aachen.de |

| Receptor Binding | Radioligand binding assays | Exhibits high affinity and selectivity for the IP2 receptor; ten-fold higher than 15R-TIC. | IP2 (high affinity), IP1 (low affinity) | rsc.orgcapes.gov.br |

| Platelet Aggregation | Platelet aggregation assays | Does not inhibit platelet aggregation at concentrations up to 400 nM. | Does not significantly interact with IP1. | capes.gov.br |

Structure Activity Relationships Sar in Compound Optimization

Fundamental Principles and Computational Methodologies of SAR

The core principle of SAR is that the three-dimensional arrangement of atoms and functional groups within a molecule dictates its interactions with biological targets like proteins and enzymes. oncodesign-services.com Minor alterations to a molecule's structure can lead to significant changes in its biological activity. ontosight.aislideshare.net The primary goal of SAR studies is to identify the "pharmacophore," which is the essential three-dimensional arrangement of functional groups required for biological activity. slideshare.net

Key structural features that are often analyzed in SAR studies include:

The size and shape of the carbon skeleton. slideshare.net

The nature and position of functional groups. solubilityofthings.com

The stereochemistry of the molecule. slideshare.net

To systematically investigate these relationships, medicinal chemists synthesize and test a series of analogs, where specific parts of the molecule are modified. rsc.org This allows for the identification of structural elements that are critical for activity, those that can be modified to improve properties, and those that are detrimental. oncodesign-services.com

In recent years, computational methods have become indispensable tools in SAR analysis, complementing experimental approaches. uni-bonn.de These methods can accelerate the drug discovery process by predicting the biological activity of virtual compounds, prioritizing candidates for synthesis, and providing insights into drug-target interactions. oncodesign-services.comuni-bonn.de

Key computational methodologies in SAR include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. oncodesign-services.comsolubilityofthings.com These models can then be used to predict the activity of new, unsynthesized compounds. researchgate.net The underlying assumption is that the biological effect is determined by various physicochemical properties such as hydrophobicity, electronics, and sterics. oup.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. oncodesign-services.com It helps in understanding the binding mode and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.

Pharmacophore Modeling: This method identifies the common structural features of a set of active molecules and creates a 3D model (a pharmacophore) that represents the essential steric and electronic features required for activity. slideshare.net This model can then be used to screen large compound libraries for molecules that fit the pharmacophore and are therefore likely to be active.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time. oncodesign-services.com This can reveal important information about the stability of the complex and the role of conformational changes in binding.

Graphical SAR Analysis: Modern computational tools allow for the visualization of SAR data in an intuitive graphical format. rsc.orgdovepress.com Methods like "SAR pathways" and "chemical neighborhood graphs" help to organize and analyze large datasets, identifying trends and key compounds for further investigation. dovepress.com

These computational approaches, often used in combination, provide a powerful platform for understanding and optimizing the activity of drug candidates, ultimately leading to the design of more potent and selective therapeutics. oncodesign-services.com

Elucidation of Structure-Activity Correlations for 15-deoxy-Δ12,14-prostaglandin J2 Analogs

Studies on 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) and its analogs have revealed critical structural features that govern their biological activity, particularly their ability to induce apoptosis and inhibit the STAT3 signaling pathway. aacrjournals.org

A key structural feature of 15d-PGJ2 is the presence of α,β-unsaturated carbonyl groups in its cyclopentenone ring. aacrjournals.org These electrophilic centers are capable of forming covalent adducts with nucleophilic residues, such as cysteine, in target proteins. aacrjournals.orgnih.gov This covalent modification is often central to its biological effects. nih.gov

Research has shown that modifications to the electrophilicity of the cyclopentenone ring significantly impact the compound's activity. aacrjournals.org For instance, the synthesis and testing of various 15d-PGJ2 analogs have provided the following insights:

14,15-dihydro-PGJ2 : This analog, which possesses a more electrophilic carbon atom, demonstrated more potent growth inhibitory and apoptosis-inducing activity compared to 15d-PGJ2. aacrjournals.org Both 15d-PGJ2 and 14,15-dihydro-PGJ2 were found to inhibit STAT3 activation, which is linked to their direct binding to this transcription factor. aacrjournals.org

9,10-dihydro-15d-PGJ2 and 12,13-14,15-tetrahydro-PGJ2 : In contrast, analogs where the α,β-unsaturated carbonyl moiety was saturated, such as 9,10-dihydro-15d-PGJ2 and 12,13-14,15-tetrahydro-PGJ2, lost their ability to induce apoptosis and inhibit STAT3 activation. aacrjournals.org This highlights the essential role of the electrophilic cyclopentenone ring for this specific biological activity. aacrjournals.org

Molecular docking studies have further illuminated these findings, suggesting that the electrophilic carbon of 14,15-dihydro-PGJ2 is positioned favorably to form a covalent Michael adduct with Cysteine 259 (Cys259) of STAT3. aacrjournals.org Site-directed mutagenesis experiments confirmed the importance of this specific cysteine residue, as its mutation abolished the interaction with 15d-PGJ2. aacrjournals.org

Further comparative studies with other 15d-PGJ2 analogs have reinforced the importance of the double bonds in the cyclopentenone ring. nih.gov It was found that both the C12-C13 and C9-C10 double bonds, which are conjugated to the carbonyl group, are essential for binding to STAT3. nih.gov The antiproliferative and pro-apoptotic effects of 15d-PGJ2 in certain cancer cell lines are directly attributable to this covalent modification of STAT3 at Cys259. nih.gov

Interestingly, the biological activities of 15d-PGJ2 can also be mediated through receptor-dependent pathways. nih.gov For example, in cardiomyocytes, 15d-PGJ2-induced signaling was found to be mediated by the DP2 receptor, but not the DP1 or PPARγ receptors. nih.gov

The following table summarizes the structure-activity relationships of key 15d-PGJ2 analogs:

| Compound | Key Structural Feature | Effect on Apoptosis and STAT3 Inhibition |

| 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) | α,β-unsaturated carbonyl in cyclopentenone ring | Induces apoptosis and inhibits STAT3 |

| 14,15-dihydro-PGJ2 | More electrophilic carbon than 15d-PGJ2 | More potent than 15d-PGJ2 in inducing apoptosis and inhibiting STAT3 |

| 9,10-dihydro-15d-PGJ2 | Saturated C9-C10 double bond | Fails to induce apoptosis and inhibit STAT3 |

| 12,13-14,15-tetrahydro-PGJ2 | Saturated C12-C13 and C14-C15 double bonds | Fails to induce apoptosis and inhibit STAT3 |

Data sourced from Cancer Research (2013). aacrjournals.org

Elucidation of Structure-Activity Correlations for 15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin Analogs

The isocarbacyclin (B1236256) analog, 15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin (15-deoxy-TIC), has been identified as a potent anti-apoptotic agent for neuronal cells. clockss.org Among a series of synthesized analogs, 15-deoxy-TIC demonstrated the highest binding affinity and selectivity for the IP2 receptor. jst.go.jp

The synthesis of 15-deoxy-TIC and its analogs has allowed for the exploration of structure-activity relationships within this class of compounds. The synthetic strategy often involves key steps such as the Wittig reaction and palladium-catalyzed coupling reactions to construct the core structure and introduce the side chains. jst.go.jp

The following table outlines some of the compounds in this series and their reported activities:

| Compound | Reported Activity |

| 15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin (15-deoxy-TIC) | Potent anti-apoptotic activity in neuronal cells; high and selective binding affinity for the IP2 receptor |

| (15R)-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin | A stable ligand with high binding affinity and selectivity for a prostacyclin receptor in the central nervous system |

| Isocarbacyclin | A biologically active prostacyclin analog |

Data sourced from J. Chem. Soc., Chem. Commun. (1999) clockss.org, Angewandte Chemie International Edition in English (1996) acs.org, and Symposium on the Chemistry of Natural Products, symposium papers (1998). jst.go.jp

Preclinical Research and Biological Efficacy Models

In Vitro Preclinical Research Models

In vitro studies have been crucial in identifying the cellular effects and molecular targets of 15-deoxy-TIC, particularly in neuronal cell systems.

Neuronal Cells: The most pronounced in vitro effect of 15-deoxy-TIC is its potent anti-apoptotic activity in neuronal cells. kobe-u.ac.jpknu.edu.af Studies using cultured hippocampal neurons demonstrated that 15-deoxy-TIC provides a distinct protective effect against neuronal cell death induced by stressors such as a high-oxygen atmosphere. researchgate.net This neuroprotective activity was found to be exceptionally potent, with one study reporting an IC₅₀ (half-maximal inhibitory concentration) for neuronal death of approximately 30 nM. researchgate.net

Primary Immune Cells: The immunomodulatory effects of 15-deoxy-TIC have been linked to its specific receptor interactions. In vitro models have shown that 15-deoxy-TIC can inhibit the release of the chemokines CXCL9 and CXCL10. nih.gov This action is mediated through the IP2 receptor, a subtype of the prostacyclin receptor, and occurs with minimal activity at the IP1 receptor subtype. nih.gov While the broader family of prostacyclin analogs is recognized for anti-inflammatory and immunosuppressive actions, specific studies detailing the effects of 15-deoxy-TIC on the proliferation and viability of primary immune cells are not extensively documented in publicly available research. guidetoimmunopharmacology.orgguidetopharmacology.org

Cancer Cell Lines: Based on available scientific literature, the direct cytotoxic or anti-proliferative effects of 15-deoxy-TIC have not been extensively evaluated in oncology-specific in vitro models. Dedicated studies on its efficacy in cancer cell lines, including those for renal cell carcinoma, breast cancer, thyroid cancer, or glioma, have not been published. researchgate.netguidetoimmunopharmacology.orgcore.ac.uk

Interactive Table: In Vitro Efficacy of 15-deoxy-TIC

| Cell Type | Model System | Observed Effect | Potency (IC₅₀) |

| Neuronal Cells | Cultured Hippocampal Neurons | Inhibition of Apoptosis / Neuroprotection | ~30 nM |

| Immune Cells | Unknown (Implied) | Inhibition of CXCL9 & CXCL10 Release | Not Reported |

Biochemical and pharmacological assays have identified a specific subtype of the prostacyclin (PGI₂) receptor as the primary molecular target for 15-deoxy-TIC. ucl.ac.uk This receptor is pharmacologically distinct from the more common peripheral IP receptor and is predominantly expressed in the central nervous system (CNS). ucl.ac.uk It is often designated as the IP₂ receptor in pharmacological literature, although a unique molecular correlate has not yet been definitively isolated. guidetoimmunopharmacology.orgguidetopharmacology.orgucl.ac.uk

15-deoxy-TIC acts as a selective agonist for this CNS-specific IP receptor. ucl.ac.uk Its binding and activation of this receptor subtype are correlated with its observed biological effects, such as neuroprotection. The signaling pathway associated with this receptor appears to differ from the classical Gs-protein/cAMP pathway used by peripheral IP receptors. Studies using related ligands suggest that activation of the CNS-specific receptor subtype does not necessarily involve cAMP or calcium mobilization, highlighting a distinct mechanism of action. nih.gov Further research has confirmed that the potent activity of 15-deoxy-TIC is difficult to explain unless it is acting on a receptor site in the CNS that is distinct from other known prostanoid receptors. researchgate.net

Cell-Based Efficacy and Mechanistic Studies (e.g., Cancer Cell Lines, Primary Immune Cells, Neuronal Cells)

In Vivo Preclinical Research Models and Disease Contexts

In vivo studies have corroborated the neuroprotective effects observed in vitro, particularly in models of cerebral ischemia.

Despite the in vitro findings showing inhibition of chemokine release, specific in vivo studies evaluating the efficacy of 15-deoxy-TIC in preclinical models of inflammatory and immune disorders such as murine asthma, experimentally induced colitis, or temporomandibular joint arthritis are not described in the available scientific literature. While related prostaglandins (B1171923) have been studied in such contexts, direct evidence for 15-deoxy-TIC in these disease models is lacking. nih.govfrontiersin.org

Ischemic Stroke Models: The neuroprotective efficacy of 15-deoxy-TIC has been demonstrated in a rat model of ischemic stroke. In rats subjected to middle cerebral artery occlusion (MCAO), administration of 15-deoxy-TIC was found to be significantly neuroprotective, reducing the extent of brain damage when compared to other IP receptor ligands. frontiersin.org

Febrile Response in Rats: There is no direct published evidence to suggest that 15-deoxy-TIC has been specifically evaluated for its effects on febrile response in rats. Research into the role of prostaglandins in fever has primarily focused on other molecules like PGE₂ and the EP3 receptor. kobe-u.ac.jpnih.govfrontiersin.org

Comprehensive in vivo studies of 15-deoxy-TIC in preclinical oncology models have not been reported in the scientific literature. There is no available data on its efficacy against tumors such as renal cell carcinoma, breast cancer, thyroid cancer, or glioma in animal models.

Immunological Models (e.g., Alloreactive Secondary Cytotoxic T Lymphocytes)

The immunosuppressive activity of 15-deoxyspergualin (DSG), a compound related to 15-deoxy-TIC, has been evaluated in immunological models involving alloreactive secondary cytotoxic T lymphocytes (CTLs). nih.gov In these models, CTLs are generated in response to allogeneic (genetically different) cells, mimicking the rejection process in organ transplantation.

In a study investigating the effects of DSG and its more stable derivative, deoxymethylspergualin (MeDSG), on the induction of alloreactive secondary CTLs in mice, it was found that DSG preferentially suppressed the generation of these CTLs during their differentiation phase rather than their effector phase. nih.gov This suggests that the compound interferes with the development of cytotoxic T cells rather than their ability to kill target cells once they are fully differentiated. The study also showed that DSG non-specifically suppressed the responsiveness of spleen cells to a secondary antigen. nih.gov

Further in vitro experiments with MeDSG demonstrated a dose-dependent suppression of the induction of secondary CTLs. nih.gov However, MeDSG did not inhibit the activity of already induced CTLs. nih.gov The inhibitory effect of MeDSG on CTL induction was counteracted by the addition of exogenous recombinant murine interferon-gamma (IFN-gamma) and partially by interleukin-2 (B1167480) (IL-2). nih.gov This finding suggests that the suppressive mechanism of these compounds may be linked to an impairment of IFN-gamma production or a disruption of cellular cascades that are dependent on IFN-gamma. nih.gov

T lymphocytes (T cells) are key players in the adaptive immune system. They originate in the bone marrow and mature in the thymus. physio-pedia.com There are several types of T cells, including cytotoxic T cells (also known as CD8+ T cells) which are responsible for destroying infected or foreign cells, and helper T cells (CD4+ T cells) which coordinate the immune response. physio-pedia.com The activation of T cells is a tightly regulated process that involves the recognition of specific antigens presented by major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells. physio-pedia.commedbullets.com

The generation of alloreactive CTLs is a hallmark of the immune response to foreign tissues. In the context of transplantation, the recipient's T cells recognize the donor's MHC molecules as foreign, leading to T cell activation, proliferation, and differentiation into cytotoxic effector cells that can destroy the transplanted organ. The ability of compounds like 15-deoxyspergualin to suppress this process in preclinical models highlights their potential as immunosuppressive agents.

Translational Research Considerations from Preclinical Investigations

Challenges and Strategies for Enhancing Reproducibility in Preclinical Research

Reproducibility is a cornerstone of scientific research, yet preclinical studies often face challenges in this regard. These challenges can stem from various factors, including variability in experimental protocols, animal characteristics (e.g., age, sex, and microbiome), and the subjective interpretation of data.

To enhance the reproducibility of preclinical research, several strategies can be implemented. The detailed reporting of experimental methods is essential, including specifics on the animal strain, housing conditions, and the precise procedures for inducing disease and administering treatments. Standardization of outcome measures and the use of blinded data analysis can help to minimize bias.

In the field of immunology, the complexity of the immune system itself presents a significant challenge. The immune response can be influenced by a multitude of factors, making it difficult to control for all variables. For example, the suppressive effects of 15-deoxyspergualin on cytotoxic T lymphocyte induction were shown to be dependent on the cytokine environment, with exogenous IFN-gamma being able to abolish the inhibitory effect. nih.gov This highlights the importance of characterizing the immunological state of the animals used in preclinical studies and considering the potential influence of such factors on the experimental outcomes.

Future Research Trajectories and Emerging Concepts

Exploration of Novel Molecular Targets and Pathways

The primary molecular target of 15-deoxy-TIC is understood to be a subtype of the prostacyclin (PGI2) receptor, designated as IP2, which is predominantly expressed in the central nervous system. frontiersin.org Research has demonstrated that 15-deoxy-TIC exhibits a tenfold higher affinity and selectivity for the IP2 receptor compared to its parent compound, 15R-TIC. frontiersin.orgnih.govresearchmap.jp This interaction is associated with specific downstream effects, such as the inhibition of chemokine CXCL9 and CXCL10 release, a process mediated through the IP2 receptor. nih.gov

However, the signaling pathways activated by 15-deoxy-TIC are not fully elucidated and may differ from classical IP receptor signaling. Studies suggest that the CNS-specific IP receptor subtype may not utilize the canonical cAMP or calcium signaling pathways that are characteristic of peripheral IP receptors. nih.gov This points toward the existence of alternative or novel intracellular signaling cascades.

Future exploration in this area will likely focus on:

Nuclear Receptors: Investigating the potential interaction of 15-deoxy-TIC with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are known targets for other prostanoids and play a role in gene transcription. nih.gov

G-Protein Coupling: Identifying the specific G-proteins that the IP2 receptor couples with to initiate its unique signaling cascade, moving beyond the conventional Gαs, Gαq, and Gαi proteins associated with other prostanoid receptors. aacrjournals.orgcaymanchem.com

Kinase Pathways: Mapping the downstream kinase and phosphatase pathways that are modulated following receptor activation by 15-deoxy-TIC to understand how its cytoprotective signals are transduced within the neuron.

Development of Advanced Synthetic Strategies for Complex Analogs

The synthesis of 15-deoxy-TIC and its analogs is crucial for continued structure-activity relationship (SAR) studies and the development of more potent and selective compounds. Researchers have developed several advanced strategies to construct its complex bicyclic core and introduce the necessary side chains.

A formal synthesis of 15-deoxy-TIC has been achieved using a cross-metathesis (CM) approach, which is effective for introducing the functionalized omega-side chain with high (E)-selectivity for the C13-C14 double bond. researchgate.netfrontiersin.org Another key strategy involves the Julia–Kocienski olefination for the stereoselective installation of the C13-C14 double bond, though this method has shown limitations when dealing with substrates containing a C15 hydroxyl group. frontiersin.org To overcome such challenges, alternative methods like Grignard reagent additions to a bicyclic Weinreb amide core have also been explored. frontiersin.org

| Synthetic Strategy | Key Reaction Step | Purpose / Advantage | Reference |

|---|---|---|---|

| Cross-Metathesis (CM) | Olefin metathesis | Efficiently introduces the fully functionalized omega-side chain; achieves high (E)-selectivity. | researchgate.netfrontiersin.org |

| Julia–Kocienski Olefination | Reaction of a phenyl tetrazole sulfone with an aldehyde/ketone | Synthetically useful for creating the ω-side chain and installing the C13-C14 double bond. | frontiersin.org |

| Grignard Reagent Addition | Addition of a Grignard reagent to a bicyclic Weinreb amide | An alternative strategy for introducing the side chain, overcoming limitations of other methods. | frontiersin.org |

Future synthetic work will likely aim to develop more convergent and scalable routes to produce complex analogs, enabling the exploration of a wider chemical space to improve the compound's pharmacological properties.

Investigation of Combination Therapeutic Approaches

To date, there is a lack of published preclinical research specifically investigating 15-deoxy-TIC in combination with other therapeutic agents. This represents a significant and promising area for future investigation. Given its demonstrated neuroprotective effects, particularly in models of cerebral ischemia, a logical next step is to explore its efficacy as part of a multi-target therapeutic regimen. aacrjournals.orgoncotarget.com

The rationale for combination therapy is strong; in complex multifactorial diseases like stroke, targeting a single pathway is often insufficient. Studies have shown that combining different neuroprotectant agents can yield superior outcomes compared to monotherapy in preclinical ischemia models. nih.gov

Future research trajectories could include combining 15-deoxy-TIC with:

Thrombolytic Agents: To assess if its neuroprotective properties can extend the therapeutic window or reduce the ischemic damage that can occur following reperfusion.

Anti-inflammatory Drugs: To target multiple facets of the post-ischemic inflammatory cascade, potentially leading to synergistic neuroprotection.

Other Neuroprotective Agents: Combining it with compounds that act on different targets (e.g., NMDA receptor antagonists or antioxidants) could provide additive or synergistic effects in protecting brain tissue. frontiersin.org

Elucidation of Unresolved or Multifaceted Mechanisms of Action

Despite its well-defined binding affinity for the IP2 receptor, the precise intracellular mechanisms of 15-deoxy-TIC remain largely unresolved. nih.gov A primary challenge in the field is the fact that while there is pharmacological evidence for the IP2 receptor subtype, it has not yet been identified or characterized at the molecular level. pdmu.edu.uamdpi.comnih.gov This lack of molecular evidence is a critical gap in understanding its function.

The mechanism of 15-deoxy-TIC appears to be multifaceted and distinct from other prostacyclin analogs. For instance, unlike PGI2 derivatives that act on the peripheral IP1 receptor, 15-deoxy-TIC does not inhibit platelet aggregation, highlighting its CNS-specific activity. researchmap.jp Furthermore, signaling through its target receptor appears to diverge from the classical second messenger systems of cAMP and calcium that are associated with peripheral IP receptor activation. nih.gov This suggests a novel signal transduction pathway. The compound's ability to inhibit specific chemokines like CXCL9 and CXCL10 provides a clue to its function but is likely only one aspect of its broader mechanism. nih.gov

Application in Novel Preclinical Disease Models

15-deoxy-TIC has demonstrated significant promise in several preclinical models of neurological disease, primarily focused on its neuroprotective and anti-apoptotic properties. frontiersin.org Its efficacy has been established in models of acute ischemic brain injury. In a rat model of middle cerebral artery occlusion (MCAO), administration of 15-deoxy-TIC methyl ester resulted in a significant (35%) reduction in the volume of brain damage. aacrjournals.orgoncotarget.com It has also been shown to protect hippocampal CA1 neurons from delayed neuronal death in a gerbil model of transient global ischemia.

In addition to in vivo models, its protective effects have been characterized in in vitro models of neuronal stress. Research shows that 15-deoxy-TIC can prevent apoptotic cell death in cultured hippocampal neurons subjected to high oxygen concentrations or oxidative stress induced by xanthine (B1682287) and xanthine oxidase. frontiersin.org

| Model Type | Specific Model | Key Finding | Reference |

|---|---|---|---|

| In Vivo Ischemic Stroke | Rat Middle Cerebral Artery Occlusion (MCAO) | Significantly neuroprotective; reduced brain damage volume by 35%. | aacrjournals.orgcaymanchem.comoncotarget.com |

| In Vivo Global Ischemia | Gerbil Transient Forebrain Ischemia | Protected hippocampal CA1 neurons from delayed neuronal death. | |

| In Vitro Neuronal Stress | Cultured Hippocampal Neurons (High Oxygen) | Prevented apoptotic neuronal cell death. | frontiersin.org |

| In Vitro Oxidative Stress | Cultured Hippocampal Neurons (Xanthine/Xanthine Oxidase) | Inhibited apoptosis induced by oxidative stress. | frontiersin.org |

Future research should expand the application of 15-deoxy-TIC to other preclinical models of neurodegeneration and neuroinflammation where neuronal apoptosis is a key pathological feature. This could include models of traumatic brain injury, spinal cord injury, or chronic neurodegenerative diseases to explore the full therapeutic potential of this CNS-specific prostacyclin analog.

Q & A

Q. How can researchers ensure transparency in reporting 15-deoxy-TIC’s mechanisms amid incomplete IP2 receptor characterization?

- Methodological Answer : Clearly state limitations in discussion sections. Deposit raw data (e.g., binding curves, microscopy images) in public repositories (e.g., Zenodo). Collaborate with structural biology groups to prioritize IP2 receptor cloning efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.